(E)-Ethyl 3-iodoacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-iodoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYFQSZXFFNGP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E Ethyl 3 Iodoacrylate
Established Reaction Pathways
The synthesis of ethyl 3-iodoacrylate often begins with the hydroiodination of ethyl propiolate. However, this reaction typically yields the (Z)-isomer as the major product. Therefore, obtaining the (E)-isomer with high purity requires specific stereoselective approaches or subsequent isomerization.
Synthesis from Ethyl Propiolate via Nucleophilic Substitution with Sodium Iodide
The reaction of ethyl propiolate with sodium iodide is a common method for producing ethyl 3-iodoacrylate. This reaction proceeds via a nucleophilic attack of the iodide ion on the alkyne. The stereochemical outcome of this addition is highly dependent on the reaction conditions.
The choice of solvent plays a critical role in the stereoselectivity of the hydroiodination of ethyl propiolate. In polar protic solvents like glacial acetic acid, the reaction predominantly yields the (Z)-isomer. chemicalbook.com For instance, the reaction of ethyl propiolate with sodium iodide in glacial acetic acid at 70°C for 16 hours results in the formation of (Z)-ethyl 3-iodoacrylate in quantitative yield. chemicalbook.com
| Solvent | Predominant Isomer | Reference |
| Glacial Acetic Acid | (Z) | chemicalbook.com |
Further research into a broader range of solvents, including acetone and methanol, is necessary to fully elucidate their effect on the stereochemical outcome and potentially favor the formation of the (E)-isomer.
Temperature is another key parameter influencing the synthesis of ethyl 3-iodoacrylate. The established procedure for the synthesis of the (Z)-isomer specifies a reaction temperature of 70°C. chemicalbook.com It is plausible that thermodynamic control at higher temperatures or under reflux conditions could favor the formation of the more stable (E)-isomer. However, detailed studies on the effect of temperature on the E/Z ratio in this specific reaction are not extensively reported in the readily available literature.
Stereoselective Approaches to Obtain (E)-Isomer Purity
Given that the direct hydroiodination of ethyl propiolate often leads to the (Z)-isomer, specific strategies are required to obtain the (E)-isomer with high purity. One potential approach is the isomerization of the (Z)-isomer to the thermodynamically more stable (E)-isomer. The isomerization of vinyl iodides can sometimes be achieved under thermal or photochemical conditions, or through the use of catalysts. However, specific and reliable protocols for the isomerization of (Z)-ethyl 3-iodoacrylate to the (E)-isomer are not well-documented in the reviewed literature.
Alternative stereoselective syntheses, such as the Wittig reaction, could potentially be employed. A Wittig reaction between an appropriate phosphorus ylide and an aldehyde could, in principle, be designed to favor the formation of the (E)-alkene. For example, unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides often favor the (E)-alkene product. A synthetic route utilizing a stabilized ylide could therefore be a viable strategy for obtaining (E)-ethyl 3-iodoacrylate.
Emerging Synthetic Strategies and Innovations
Modern synthetic chemistry is continually seeking more efficient and selective methods for the construction of stereodefined molecules. This includes the development of novel catalytic systems.
Catalytic Methods for Enhanced Efficiency and Selectivity
While the traditional synthesis of ethyl 3-iodoacrylate from ethyl propiolate does not typically employ a catalyst, modern catalytic methods offer promising avenues for achieving high stereoselectivity for the (E)-isomer. Research into the catalytic hydroidination of alkynes is an active area. Transition metal catalysts, for example, could potentially mediate the addition of HI across the triple bond of ethyl propiolate with high (E)-selectivity. Such catalytic systems could offer milder reaction conditions and improved atom economy compared to traditional methods. However, at present, specific catalytic methods that have been successfully applied to the high-yield, stereoselective synthesis of this compound are not prominently featured in the scientific literature.
Green Chemistry Approaches in Iodoacrylate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of iodoacrylate synthesis, a key focus is the development of methodologies that reduce the use of hazardous reagents and solvents, improve energy efficiency, and maximize atom economy.
One promising green approach involves the iodine-mediated hydration of alkynes, which offers an alternative to metal-catalyzed procedures. beilstein-journals.org This method can proceed under mild conditions at room temperature and utilizes inexpensive and less hazardous molecular iodine, producing innocuous, water-soluble byproducts. beilstein-journals.org While this has been demonstrated for the synthesis of related compounds, its direct application to the stereoselective synthesis of this compound from ethyl propiolate is an area of ongoing research.
The choice of solvent is another critical aspect of green synthesis. The hydroiodination of ethyl propiolate has traditionally been carried out in solvents like acetic acid. Research into greener solvent alternatives is crucial. Bio-based solvents, such as those derived from renewable feedstocks, are being explored to replace traditional petroleum-based solvents. The ideal green solvent for iodoacrylate synthesis would be non-toxic, biodegradable, and recyclable, while still facilitating high reaction yields and stereoselectivity.
Industrial Scale Production Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.
Reaction Conditions and Control: The hydroiodination of alkynes is typically an exothermic reaction. On an industrial scale, effective heat management is critical to prevent runaway reactions and ensure consistent product quality. This involves the use of specialized reactors with efficient cooling systems and precise temperature control. The rate of addition of reagents must also be carefully controlled to manage the reaction rate and heat generation.
Raw Material Sourcing and Purity: The availability and cost of starting materials, primarily ethyl propiolate and an iodine source, are major economic drivers. The purity of these raw materials is also crucial, as impurities can lead to side reactions, lower yields, and complicate the purification of the final product.
Process Optimization and Yield Maximization: To maximize profitability, continuous process optimization is necessary. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and stoichiometry to achieve the highest possible yield and stereoselectivity for the (E)-isomer. The development of robust analytical methods for in-process monitoring is essential for effective process control and optimization.
Downstream Processing and Purification: The separation and purification of this compound from the reaction mixture is a significant part of the industrial process. This typically involves extraction, washing, and distillation. The design of an efficient and scalable purification train is critical to achieving the desired product purity while minimizing solvent use and product loss. The recovery and recycling of solvents and any unreacted starting materials are also important considerations for both economic and environmental reasons.
Safety and Environmental Compliance: The handling of iodine and other potentially hazardous chemicals on a large scale necessitates strict safety protocols and engineering controls to protect workers and the environment. This includes the use of closed systems, proper ventilation, and personal protective equipment. Waste streams from the process must be managed in compliance with environmental regulations, with a focus on minimizing waste generation and treating any unavoidable waste to render it non-hazardous.
Reactivity and Reaction Mechanisms of E Ethyl 3 Iodoacrylate
Electrophilic Nature and Michael-Type Adduct Formation
(E)-Ethyl 3-iodoacrylate is a potent electrophile, readily reacting with a variety of nucleophiles. This electrophilicity is the result of a polarized electron system, which makes it an excellent Michael acceptor.
The electrophilic character of this compound stems from the combined electron-withdrawing effects of the ethyl ester group and the iodine atom. The ester group withdraws electron density from the double bond through both inductive and resonance effects. This creates an electron-deficient β-carbon. The large, polarizable iodine atom, attached to this β-carbon, further enhances this electron deficiency through a strong inductive effect. This polarization makes the β-carbon the primary site for nucleophilic attack. For an alkene to react with a nucleophile, it must be sufficiently electron-deficient, which is achieved in this case by the attachment of these electron-withdrawing groups. youtube.com
The electron-deficient nature of the β-carbon makes this compound an ideal substrate for Michael addition reactions, particularly with "soft" nucleophiles. oregonstate.edu Soft nucleophiles, which include species like enolates, amines, and thiolates, preferentially attack the "softer" electrophilic β-carbon in a conjugate addition rather than the "harder" carbonyl carbon. oregonstate.eduyoutube.com This reaction, known as the Michael addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in a controlled manner. semanticscholar.orgresearchgate.net The addition of the nucleophile to the β-carbon generates a stabilized enolate intermediate, which is then protonated to yield the final adduct. nsf.gov
Table 1: Examples of Soft Nucleophiles in Michael Additions
| Nucleophile Type | Example Species |
|---|---|
| Carbon-based | Enolates (e.g., from malonic esters), Organocuprates |
| Nitrogen-based | Amines, Anilines |
Nucleophilic Substitution Reactions
Beyond conjugate addition, this compound also participates in nucleophilic vinylic substitution reactions, where the iodine atom is displaced by an incoming nucleophile. Vinyl halides are typically resistant to classical SN1 and SN2 reactions due to the high energy of vinylic carbocations and the steric hindrance to backside attack. quora.comquora.com However, the electron-deficient nature of this specific substrate facilitates an addition-elimination pathway.
A key class of reactions for this compound involves substitution with oxygen-based nucleophiles, such as phenol (B47542) derivatives. In this process, a phenoxide, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. The phenoxide attacks the electron-deficient β-carbon, leading to the eventual displacement of the iodide leaving group and the formation of an aryl vinyl ether.
A critical aspect of nucleophilic substitution on vinyl halides is the stereochemical outcome. Reactions involving this compound with nucleophiles have been shown to proceed with complete retention of the double bond geometry. nih.gov This means that the (E)-configuration of the starting material is preserved in the final product. This stereospecificity is a hallmark of the addition-elimination mechanism that is operative in these systems. The reaction sequence does not involve intermediates that would allow for isomerization of the double bond.
The success of these substitution reactions is highly dependent on the choice of base used to deprotonate the phenol nucleophile. The base must be strong enough to generate the phenoxide but not so strong as to promote unwanted side reactions.
DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO is a non-nucleophilic, sterically hindered amine base that is highly effective in promoting a variety of organic reactions, including nucleophilic substitutions. eurekaselect.comresearchgate.net Its role is to deprotonate the phenol, generating the reactive phenoxide anion without competing as a nucleophile itself. Its catalytic nature and mildness make it a valuable tool for these transformations. researchgate.net
Cesium Carbonate (Cs₂CO₃): Cesium carbonate is an inorganic base that has found widespread use in promoting nucleophilic substitution reactions, including the O-alkylation and O-vinylation of phenols. semanticscholar.orgsci-hub.se The effectiveness of Cs₂CO₃ is often attributed to the "cesium effect." The large, soft cesium cation (Cs⁺) coordinates loosely with the phenoxide anion, making it more "naked" and thus more nucleophilic. Furthermore, cesium carbonate exhibits excellent solubility in many organic solvents, which facilitates a homogeneous reaction environment and often leads to higher yields and milder reaction conditions compared to other inorganic bases like potassium or sodium carbonate.
Table 2: Comparison of Bases in Phenol Vinylation
| Base | Key Features | Typical Role |
|---|---|---|
| DABCO | Organic amine, non-nucleophilic, sterically hindered | Catalytic Brønsted base to generate nucleophile |
| Cs₂CO₃ | Inorganic salt, high solubility, "cesium effect" | Stoichiometric base, enhances nucleophilicity |
With Oxygen-Based Nucleophiles (e.g., Phenol Derivatives)
Proposed Addition-Elimination Mechanism
The substitution of the iodine atom in this compound by nucleophiles proceeds through an addition-elimination pathway. In this mechanism, the nucleophile initially attacks the β-carbon, which is the carbon atom bonded to the iodine. This attack on the electron-deficient double bond leads to the formation of a transient intermediate. Subsequently, the iodide ion, being a good leaving group, is eliminated, which re-establishes the double bond and results in the final substitution product.
With Nitrogen-Based Nucleophiles (e.g., N-heterocycles)
This compound readily reacts with various nitrogen-based nucleophiles, including N-heterocycles like pyrazole (B372694) and benzotriazole. These reactions typically result in the formation of E-configured amino acrylates, with reported yields ranging from 84% to 96%.
A key feature of the nucleophilic substitution reactions of this compound is the stereochemical outcome. The reaction proceeds with a high degree of stereospecificity, resulting in the retention of the (E)-configuration of the double bond in the product. This means that if the starting material is the (E)-isomer, the resulting product will also predominantly have the (E)-geometry. This stereospecific retention is a crucial aspect of its synthetic utility.
The nucleophilic substitution reactions of this compound are typically conducted under base-mediated conditions. The base plays a critical role in facilitating the reaction. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as a particularly effective base for these transformations, enabling the stereospecific retention of the molecule's configuration. Other inorganic bases, such as cesium carbonate (Cs₂CO₃), are also employed in similar reactions involving nitrogen nucleophiles. nih.gov
The following table summarizes the reaction of this compound with various nucleophiles, highlighting the stereochemical outcome and reaction conditions.
| Nucleophile Type | Product Configuration | Yield (%) | Reaction Time (h) |
| Phenol derivatives | E | 84–98 | 1–3 |
| N-heterocycles | E | 84–96 | 2–3 |
| Data sourced from Benchchem. |
Comparison with Non-Halogenated Acrylates
The reactivity of this compound differs significantly from that of its non-halogenated counterpart, ethyl acrylate (B77674). Ethyl acrylate, as an α,β-unsaturated carbonyl compound, primarily undergoes nucleophilic conjugate addition (Michael addition). wikipedia.org In this reaction, a nucleophile adds to the β-carbon, and the reaction is completed by protonation.
In contrast, this compound undergoes nucleophilic vinylic substitution. While the initial step is also the nucleophilic attack at the β-carbon, the presence of iodine as a good leaving group allows for its subsequent elimination, leading to a net substitution of the iodine atom. This substitution pathway is not available to ethyl acrylate, which lacks a suitable leaving group on the double bond.
Cross-Coupling Reactions
This compound is an excellent substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. semanticscholar.orgorganic-chemistry.org The presence of the vinyl iodide functionality allows it to participate in reactions that are fundamental to modern organic synthesis. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions are among the most important applications of this compound. semanticscholar.orgorganic-chemistry.org As a vinyl iodide, it can readily participate in classic palladium-catalyzed transformations such as Suzuki, Heck, and Sonogashira couplings. researchgate.netmdpi.combeilstein-journals.org
The general mechanism for these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the this compound. acs.org This step forms a palladium(II) intermediate. mdpi.comacs.org In the subsequent step, a second coupling partner undergoes transmetalation with the palladium complex. mdpi.com The final step is reductive elimination, where the new carbon-carbon bond is formed, the cross-coupled product is released, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. mdpi.comacs.org The strong electron-withdrawing nature of the ester group on the acrylate is often necessary for these coupling reactions to proceed efficiently. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki Coupling with Vinyl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For a substrate like this compound, a vinyl iodide, the reaction would typically proceed with a vinyl boronic acid to form a conjugated diene ester. The catalytic cycle involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. While the Suzuki coupling of vinyl halides is a well-established transformation, specific studies detailing the reaction of this compound with vinyl boronic acids are not extensively documented in the provided research. Generally, such reactions are performed using a palladium catalyst, such as those stabilized by phosphine (B1218219) ligands, in the presence of a base like sodium carbonate.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst to couple a vinyl or aryl halide with a terminal alkyne. This compound readily participates in this reaction, yielding conjugated enynes.
The efficiency of the Sonogashira coupling can be significantly influenced by the choice of catalyst, ligands, and base. In copper-catalyzed, palladium-free Sonogashira-type reactions, specific copper(I) complexes have been optimized for coupling vinyl iodides. For the reaction between this compound and phenylacetylene (B144264), the catalyst [Cu(phen)(PPh₃)₂]NO₃ used in conjunction with cesium carbonate (Cs₂CO₃) as the base has been shown to provide near-quantitative yields.
An alternative system using [Cu(bipy)(PPh₃)Br] as the catalyst and potassium carbonate (K₂CO₃) as the base resulted in a lower yield of 55% after 8 hours for the same reaction. This highlights the critical role that the ligand environment of the copper catalyst and the nature of the base play in the reaction's success. The bidentate phenanthroline (phen) ligand in combination with the stronger base Cs₂CO₃ proved superior for this specific transformation.
| Catalyst | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| [Cu(phen)(PPh₃)₂]NO₃ (10 mol%) | Cs₂CO₃ | 8 | ~100 (GC Yield) |
| [Cu(bipy)(PPh₃)Br] | K₂CO₃ | 8 | 55 |
A key feature of the Sonogashira coupling involving vinyl halides is its stereospecificity. The reaction proceeds with the retention of the double bond geometry of the starting vinyl halide. In the case of this compound, the cross-coupling with terminal alkynes such as phenylacetylene occurs with complete retention of the (E)-configuration, yielding the corresponding (E)-enyne product. This stereoretention is a general characteristic of the concerted oxidative addition and reductive elimination steps in the catalytic cycle of related cross-coupling reactions.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp³)–C(sp³) bonds. wikipedia.org For this compound, a Negishi coupling would involve reaction with an organozinc compound, such as a vinylzinc reagent, in the presence of a palladium catalyst like one bearing triphenylphosphine (B44618) ligands. wikipedia.org The reaction mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation with the organozinc species, and reductive elimination. wikipedia.org While this is a powerful synthetic tool, specific literature detailing the Negishi coupling of this compound was not prominently featured in the search results, though the coupling of generic vinyl iodides is well-established. nih.gov
Ullmann Cross-Coupling
The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org However, the term has been expanded to include Ullmann-type reactions or condensations, which are copper-catalyzed C-N, C-O, and C-S bond-forming reactions between aryl or vinyl halides and nucleophiles like amines, phenols, and thiols. wikipedia.orgorganic-chemistry.org These reactions often require ligands such as diamines or amino acids to proceed under milder conditions than the classical Ullmann reaction. acs.org this compound can undergo these Ullmann-type couplings. For instance, its reaction with phenols or N-heterocycles in the presence of a copper(I) catalyst leads to the formation of vinyl ethers and N-vinyl compounds, respectively. These reactions are discussed in more detail in the section on copper-catalyzed cross-coupling reactions.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are essential for forming carbon-heteroatom bonds. This compound is a suitable substrate for these transformations, reacting with various nucleophiles. The choice of ligand for the copper catalyst is often crucial for achieving high efficiency and mild reaction conditions.
For example, the coupling of vinyl iodides with phenols and N-heterocycles has been successfully achieved using a catalytic system of copper(I) iodide (CuI) with the ligand 2-pyridin-2-yl-1H-benzoimidazole. This system facilitates the formation of aryl vinyl ethers and N-vinyl heterocycles in good to excellent yields while fully retaining the stereochemistry of the vinyl halide. The reactions are typically carried out in a solvent like DMF with a base such as cesium carbonate.
| Vinyl Halide Isomer | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| (E)-Vinyl Iodide | Phenols | CuI / Ligand | Cs₂CO₃ | DMF | 60–80 | 81–95 |
| (E)-Vinyl Iodide | N-Heterocycles | CuI / Ligand | Cs₂CO₃ | DMF | 60–80 | 81–95 |
These copper-catalyzed reactions provide a valuable alternative to palladium-catalyzed methods, particularly for C-O and C-N bond formation, due to the lower cost and different reactivity profile of copper.
Stereospecific Synthesis of Aryloxy and Amino Substituted Acrylates
The synthesis of (E)-aryloxy and (E)-amino substituted acrylates from this compound can be achieved with a high degree of stereospecificity. nih.gov This transformation is significant due to the wide-ranging applications of the resulting vinyl ethers and N-vinyl amines in medicinal chemistry and the polymer industry. nih.gov Research has demonstrated that nucleophilic substitution reactions with phenols and N-heterocycles can proceed while preserving the initial stereochemistry of the acrylate. nih.gov
A notable non-metallic method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to mediate the reaction. nih.gov When this compound is reacted with various phenols and N-heterocycles in the presence of DABCO, the corresponding (E)-aryloxy and (E)-amino substituted ethyl acrylates are formed stereospecifically. nih.gov This method provides a straightforward and efficient route to these valuable compounds.
The following table summarizes the DABCO-mediated synthesis of various (E)-aryloxy and (E)-amino substituted acrylates from this compound.
| Nucleophile | Product | Yield (%) |
| 3,5-Dimethoxyphenol | (E)-Ethyl 3-(3,5-dimethoxyphenoxy)acrylate | 94 |
| 4-Methoxyphenol | (E)-Ethyl 3-(4-methoxyphenoxy)acrylate | 92 |
| Phenol | (E)-Ethyl 3-phenoxyacrylate | 95 |
| 4-Nitrophenol | (E)-Ethyl 3-(4-nitrophenoxy)acrylate | 90 |
| Imidazole | (E)-Ethyl 3-(imidazol-1-yl)acrylate | 85 |
| 1,2,4-Triazole | (E)-Ethyl 3-(1,2,4-triazol-1-yl)acrylate | 88 |
| Indazole | (E)-Ethyl 3-(indazol-1-yl)acrylate | 86 |
| Data compiled from studies on DABCO-mediated reactions. nih.gov |
Role of Copper Catalyst (e.g., CuI) and Base (e.g., Cs₂CO₃, DABCO)
While a non-metallic method using DABCO is effective, copper catalysis has also been explored for the synthesis of substituted acrylates. nih.gov In copper-catalyzed cross-coupling reactions of ethyl 3-iodoacrylates with phenols and N-heterocycles, the choice of catalyst and base is crucial. nih.gov
Copper(I) iodide (CuI) is a commonly employed catalyst in these transformations. It facilitates the coupling of the nucleophile with the vinyl iodide. While detailed mechanistic studies for this specific reaction are part of a broader understanding of copper-catalyzed vinylations, the general mechanism is believed to involve the formation of a copper-acetylide intermediate, which then undergoes reaction with the nucleophile.
The choice of base is also critical for the success of these reactions. Various inorganic bases such as cesium carbonate (Cs₂CO₃) , potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) have been screened for their efficacy. nih.gov Cesium carbonate is often a preferred base in copper-catalyzed coupling reactions due to its high solubility in organic solvents and its ability to efficiently deprotonate the nucleophile without causing unwanted side reactions.
Interestingly, investigations into these copper-catalyzed reactions led to the discovery of a purely base-mediated pathway. nih.govDABCO , a nucleophilic hindered base, was found to efficiently promote the conversion of ethyl 3-iodoacrylates to the corresponding substituted acrylates in a stereospecific manner, even in the absence of a copper catalyst. nih.gov This highlights the dual role bases can play, not only as proton acceptors but also as potential catalysts in their own right.
Gold-Catalyzed Reactions
Recent advancements in catalysis have demonstrated the utility of gold complexes in facilitating novel transformations of this compound.
Alkenylation of Phosphorothioates
This compound has been successfully employed in the gold-catalyzed S-alkenylation of phosphorothioates. rsc.orgnih.govresearchgate.net This reaction provides a direct route to S-alkenyl phosphorothioates, which are of significant interest due to their biological activities. rsc.org The reaction proceeds with high yields and stereoselectivity, retaining the (E)-configuration of the acrylate moiety. rsc.org
In a typical reaction, a phosphorothioate (B77711) is coupled with this compound in the presence of a gold(I) catalyst, such as MeDalPhosAuCl, and a silver salt co-catalyst, like AgSbF₆. rsc.org The reaction is generally carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at a moderate temperature. rsc.org For instance, the reaction of O,O-diphenyl phosphorothioate with ethyl 3-iodoacrylate yielded the corresponding S-alkenylated product in 91% yield. rsc.orgresearchgate.net
The table below presents the results of the gold-catalyzed alkenylation of various phosphorothioates with this compound.
| Phosphorothioate | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Yield (%) |
| O,O-Diphenyl phosphorothioate | 1 | AgSbF₆ | DCE | 40 | 91 |
| O,O-Diethyl phosphorothioate | 1 | AgSbF₆ | DCE | 40 | 85 |
| O,O-Diisopropyl phosphorothioate | 1 | AgSbF₆ | DCE | 40 | 78 |
| Data is based on reported gold-catalyzed S-alkenylation reactions. rsc.orgresearchgate.net |
Mechanistic Insights into Gold Catalysis
The mechanism of the gold-catalyzed alkenylation of phosphorothioates is believed to proceed through a Au(I)/Au(III) redox cycle. nih.gov The key steps are as follows:
Formation of the Active Catalyst : The pre-catalyst, such as MeDalPhosAuCl, reacts with the silver salt to generate a cationic Au(I) complex. nih.gov
Oxidative Addition : The active Au(I) catalyst undergoes oxidative addition with this compound to form a Au(III) intermediate. nih.gov
Transmetalation : A crucial step involves the reaction of the phosphorothioate with the silver salt to form a silver-sulfur complex in situ. This silver-sulfur species then undergoes a facile transmetalation with the Au(III) intermediate. rsc.orgnih.gov This transmetalation is key to the success of the reaction. rsc.orgnih.gov
Reductive Elimination : The resulting Au(III) species, now containing both the acrylate and the phosphorothioate ligands, undergoes reductive elimination to yield the final S-alkenylated product and regenerate the active Au(I) catalyst. nih.gov
This mechanistic pathway highlights the essential role of the silver co-catalyst in facilitating the transfer of the phosphorothioate nucleophile to the gold center. rsc.orgnih.gov
Iron-Catalyzed Cross-Couplings
Iron, being an abundant and non-toxic metal, has emerged as a cost-effective catalyst for cross-coupling reactions involving this compound.
With Bis-(aryl)manganese Nucleophiles
This compound can participate in iron-catalyzed cross-coupling reactions with bis-(aryl)manganese nucleophiles to form a variety of polyfunctionalized alkenes. nih.gov These reactions are typically carried out under mild conditions, using a catalyst such as iron(III) acetylacetonate (B107027) (Fe(acac)₃). nih.gov The bis-(aryl)manganese reagents are prepared in situ from aryl bromides through a one-pot insertion of magnesium in the presence of lithium chloride, followed by transmetalation with manganese(II) chloride. nih.gov
The cross-coupling of these organomanganese reagents with (Z)-ethyl 3-iodoacrylate (which serves as a precursor to the same product stereoisomer in this context) has been shown to produce the (E)-cross-coupled product with high stereoselectivity and in good yields. nih.gov For example, the reaction of bis-(4-methoxyphenyl)manganese with (Z)-ethyl 3-iodoacrylate in the presence of 10 mol% Fe(acac)₃ at room temperature for one hour resulted in a 79% yield of the (E)-cross-coupled product. nih.gov
The following table provides examples of the iron-catalyzed cross-coupling of various bis-(aryl)manganese reagents with an ethyl 3-iodoacrylate precursor.
| Bis-(aryl)manganese Reagent | Catalyst (10 mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) of (E)-product |
| Bis-(4-methoxyphenyl)manganese | Fe(acac)₃ | THF | 1 | 25 | 79 |
| Bis-(3,4-dimethoxyphenyl)manganese | Fe(acac)₃ | THF | 1 | 25 | 69 |
| Bis-(4-(trifluoromethoxy)phenyl)manganese | Fe(acac)₃ | THF | 1 | 25 | 77 |
| Bis-(4-(trimethylsilyl)phenyl)manganese | Fe(acac)₃ | THF | 1 | 25 | 64 |
| Data from iron-catalyzed cross-coupling studies. nih.gov |
Stereoselectivity Control (E-isomer formation)
The synthesis of this compound with high stereoselectivity is crucial for its application in subsequent chemical transformations. The desired (E)-isomer is typically obtained through the hydroiodination of ethyl propiolate. This process often yields a mixture of (E) and (Z) isomers. To achieve high stereoselectivity for the (E)-isomer, specific catalytic systems are employed.
One effective method involves an isomerization step controlled by a palladium-copper catalyst. The use of a catalytic system comprising Palladium(II) chloride-bis(triphenylphosphine) (PdCl₂(PPh₃)₂) and Copper(I) iodide (CuI) in the presence of triethylamine (B128534) (Et₃N) under an inert atmosphere has been shown to achieve greater than 95% stereoselectivity for the desired (E)-isomer.
The general synthesis pathway can be summarized as follows:
Hydroiodination: Ethyl propiolate reacts with an iodine source, such as sodium iodide in acetic acid, to form a mixture of ethyl 3-iodoacrylate isomers. chemicalbook.com
Isomerization: The resulting mixture is treated with the palladium-copper catalyst, which facilitates the conversion of the (Z)-isomer to the more thermodynamically stable (E)-isomer, driving the equilibrium towards the desired product.
Key factors influencing the stereoselectivity include the choice of catalyst, solvent, and reaction temperature. The combination of PdCl₂(PPh₃)₂/CuI is particularly effective in promoting the selective formation of the E-isomer.
| Catalyst Component | Reagent | Role | Reported Stereoselectivity |
|---|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary isomerization catalyst | >95% (E)-isomer |
| Co-catalyst | CuI | Enhances catalytic activity | |
| Base | Triethylamine (Et₃N) | Base and solvent |
Mechanistic Investigations of Iron Catalysis
Iron catalysis offers a cost-effective and environmentally friendly alternative to methods using precious metals. In the context of reactions involving alkyl halides, iron catalysts often operate through radical-mediated pathways. While specific mechanistic studies on this compound are not extensively detailed in the provided literature, the general principles of iron-catalyzed reactions can be applied to understand its potential reactivity.
Iron-catalyzed processes can be initiated through photoinduced ligand-to-metal charge transfer (LMCT). nih.gov In a hypothetical reaction, an iron(III) complex could initiate a radical reaction. For instance, photoinduced LMCT in an iron(III) complex can generate a radical that abstracts a hydrogen atom, leading to a carbon-centered radical. This radical could then react with this compound. nih.gov
Another possible mechanism involves a single electron transfer (SET) from an iron(II) species to the C-I bond of this compound. This would generate an iron(III) species and a vinyl radical, which could then participate in a radical chain reaction or recombine with an iron-bound species to form a new C-C bond. youtube.com
Key features of potential iron-catalyzed mechanisms include:
Radical Generation: Formation of highly reactive radical intermediates initiated by the iron catalyst. nih.govyoutube.com
Redox Cycling: The iron center typically cycles between different oxidation states (e.g., Fe(II)/Fe(III)) to facilitate the catalytic process. youtube.com
Radical Trapping: The electron-deficient double bond in this compound makes it an effective trap for carbon-centered radicals in Giese-type reactions. nih.gov
| Mechanistic Pathway | Initiation Step | Key Intermediate | Role of this compound |
|---|---|---|---|
| Photoinduced LMCT | Photoreduction of Iron(III) to generate a radical nih.gov | Carbon-centered radical | Radical acceptor (olefin) nih.gov |
| Single Electron Transfer (SET) | Reduction of the C-I bond by Iron(II) youtube.com | Vinyl radical | Radical precursor |
Annulation and Cyclization Reactions
This compound is a valuable substrate for constructing cyclic molecules, particularly heterocyclic systems like furans and fused indole (B1671886) derivatives.
Michael-Heck Approach to Furan (B31954) Synthesis
A powerful strategy for synthesizing highly substituted furans involves a tandem Michael-Heck reaction sequence. escholarship.org This methodology utilizes the dual reactivity of substrates like this compound, which can act as both a Michael acceptor and a participant in a Heck coupling.
The synthesis begins with a Michael addition of a nucleophile to the electron-deficient alkene of this compound. This is followed by an intramolecular Heck cyclization to form the furan ring.
The formation of a Michael adduct is the critical first step in this furan synthesis. In this process, a nucleophile, typically an enolate generated from a 1,3-dicarbonyl compound or a similar active methylene (B1212753) compound, attacks the β-carbon of the acrylate. This 1,4-conjugate addition breaks the carbon-carbon double bond and forms a new carbon-carbon single bond, generating an enolate intermediate known as a Michael adduct. escholarship.orgresearchgate.net
Redox-Neutral Rhodium(III)-Catalyzed [4+1] Annulation with Indoles
Rhodium(III)-catalyzed C-H activation and annulation reactions have become a prominent tool for synthesizing complex heterocyclic structures. rsc.org In a redox-neutral [4+1] annulation, this compound can serve as a one-carbon (C1) component, reacting with a four-atom (C4) partner, such as an indole derivative, to construct a five-membered ring.
The reaction is initiated by the C-H activation of the indole, typically at the C2 position, directed by a group on the indole nitrogen. This forms a rhodacyclic intermediate. Subsequent migratory insertion of the acrylate into the rhodium-carbon bond, followed by reductive elimination, leads to the formation of the annulated product. rsc.orgresearchgate.net
Control over chemo- and regioselectivity is a hallmark of Rh(III)-catalyzed reactions. researchgate.net
Chemoselectivity: The reaction selectively proceeds via C-H activation and annulation without affecting other potentially reactive functional groups on the indole or the acrylate. The choice of directing group on the indole nitrogen is crucial for achieving high chemoselectivity.
Regioselectivity: The regioselectivity of the annulation is determined by the initial C-H activation step and the subsequent insertion. With N-directing groups on indoles, C-H activation is typically favored at the C2 position. The insertion of the acrylate is also highly regioselective, with the C-Rh bond adding across the double bond in a specific orientation to facilitate the subsequent cyclization. In reactions with unsymmetrical partners, electronic and steric factors dictate the regiochemical outcome of the final product. researchgate.net
| Selectivity Type | Controlling Factor | Outcome in Indole Annulation |
|---|---|---|
| Chemoselectivity | Directing group, catalyst | Favors C-H activation over other potential side reactions. |
| Regioselectivity | Directing group, substrate sterics/electronics | Directs annulation to a specific position on the indole ring (e.g., C2). researchgate.net |
Formation of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While the direct use of this compound in the synthesis of pyrazoles and pyridazines is not extensively documented in readily available literature, its structural motifs suggest potential pathways for such transformations.
Pyrazoles:
Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. youtube.comorganic-chemistry.orghilarispublisher.commdpi.comnih.gov In the context of this compound, a plausible, though not explicitly documented, synthetic route could involve its conversion into a suitable 1,3-dielectrophilic precursor. For instance, a reaction sequence could be envisioned where the double bond is first functionalized to introduce a second electrophilic center, which could then react with hydrazine.
Another general approach to pyrazole synthesis involves the [3+2] cycloaddition of a diazo compound with an alkyne or alkene. nih.gov While this compound is an alkene, its electron-deficient nature would influence the feasibility and regioselectivity of such a cycloaddition.
Pyridazines:
The synthesis of pyridazines often involves the reaction of a 1,4-dicarbonyl compound with hydrazine or the use of Diels-Alder reactions. organic-chemistry.orgliberty.edunih.govcombichemistry.comorganic-chemistry.org For this compound to be a precursor for a pyridazine (B1198779) via a traditional hydrazine condensation, it would need to be transformed into a 1,4-dicarbonyl or a related synthon.
Alternatively, inverse electron-demand aza-Diels-Alder reactions are a powerful tool for pyridazine synthesis. organic-chemistry.org In such a reaction, an electron-deficient diene reacts with an electron-rich dienophile. While this compound is an electron-deficient alkene (dienophile), its successful participation would depend on the choice of a suitable electron-deficient diene.
Radical Reactions
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a potential substrate for radical reactions. Furthermore, the electron-deficient double bond can act as a radical acceptor in addition reactions. researchgate.netresearchgate.netnih.govradtech.orgnsf.govresearchgate.netdntb.gov.ua
The free-radical chlorotrifluoromethylation of olefins is a method to introduce both a trifluoromethyl group and a chlorine atom across a double bond. This reaction is typically initiated by a radical initiator that generates a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoromethylsulfonyl chloride (CF3SO2Cl) or bromotrifluoromethane (B1217167) (CF3Br) in the presence of a chlorine source.
The generally accepted mechanism for this type of reaction involves the following steps:
Initiation: A radical initiator generates the trifluoromethyl radical.
Propagation:
The trifluoromethyl radical adds to the double bond of the olefin. In the case of an acrylate, this addition is expected to occur at the β-carbon, which is less sterically hindered and results in the formation of a more stable α-carbonyl radical.
This newly formed radical then abstracts a chlorine atom from a chlorine source to yield the final product and regenerate a radical to continue the chain reaction.
While specific studies on the free-radical chlorotrifluoromethylation of this compound are not detailed in the provided search results, the reactivity of similar acrylates suggests that the reaction would proceed. The presence of the iodine atom might influence the reaction, potentially competing in radical processes, but the electron-withdrawing nature of the ester group would still direct the initial addition of the trifluoromethyl radical to the β-position.
The expected product from the free-radical chlorotrifluoromethylation of ethyl acrylate would be ethyl 2-chloro-3-(trifluoromethyl)propanoate. The stereochemistry of the final product would depend on the reaction conditions and the nature of the intermediate radical.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The presence of an electron-withdrawing ester group, a reactive carbon-carbon double bond, and a carbon-iodine bond makes (E)-ethyl 3-iodoacrylate a highly useful intermediate in a variety of carbon-carbon bond-forming reactions. This trifunctional nature allows for sequential and stereocontrolled modifications, rendering it a valuable precursor in the assembly of complex organic molecules.
Stereospecific Synthesis of Biologically Active Compounds
This compound and its Z-isomer are employed in the synthesis of several biologically significant molecules. The stereochemistry of the starting iodoacrylate is often crucial for controlling the stereochemistry of the final product. For instance, ethyl cis-3-iodoacrylate is a precursor in the synthesis of vinyl sulfides, (Z)-1-iodohept-1-en-3-ol, (E)-1-iodohept-1-en-3-ol, (Z)-β-iodoacrolein, and 6-oxo-M1Guo. cenmed.comsigmaaldrich.com These compounds represent key intermediates or structural motifs in various biologically active molecules. The ability to selectively synthesize either the (E) or (Z) isomer of these products highlights the importance of the stereospecificity of the starting iodoacrylate.
Synthesis of Pharmaceuticals and Agrochemicals
While direct examples of marketed pharmaceuticals or agrochemicals synthesized from this compound are not extensively documented in publicly available literature, the broader class of acrylates is fundamental to the synthesis of numerous pharmaceutical intermediates. The uniodinated parent compound, ethyl acrylate (B77674), is a known precursor in the synthesis of drugs such as the hypnotic glutethimide, the vasodilator vincamine, the COPD agent cilomilast, and the nootropic leteprinim. wikipedia.org The introduction of an iodine atom, as in this compound, provides a handle for further functionalization through reactions like Suzuki and Sonogashira couplings. This functional group tolerance and reactivity profile suggest its potential as a key building block in the development of new pharmaceutical and agrochemical compounds, where the iodo-substituent can be replaced with more complex fragments to build molecular diversity.
Total Synthesis Strategies (e.g., (+)-trichostatic acid)
A notable application of this compound is in the formal synthesis of (+)-trichostatic acid. sigmaaldrich.com Trichostatic acid is a precursor to Trichostatin A, a potent inhibitor of histone deacetylase (HDAC) with antifungal and anticancer properties. In a reported synthetic route, this compound is coupled with a vinyl boronic acid derivative in a Suzuki-Miyaura reaction to construct a key trisubstituted alkene motif present in the natural product. sigmaaldrich.com This specific application underscores the importance of this compound in providing a stereodefined building block for the efficient and convergent synthesis of complex natural products.
Materials Science Applications
The application of this compound in materials science is an emerging area of interest, primarily due to the potential for creating functional polymers with tailored properties.
Formation of Polymers with Tailored Properties
Ethyl acrylate, the parent compound of this compound, is widely used in the production of polymers and copolymers. wikipedia.org These polymers find applications in paints, textiles, adhesives, and plastics. wikipedia.org The polymerization of ethyl acrylate can be carried out via various mechanisms, including free radical polymerization.
The presence of the iodo-substituent in this compound introduces the possibility of more controlled polymerization techniques. For instance, the carbon-iodine bond can participate in Iodine Transfer Polymerization (ITP) or act as an initiator or reversible deactivating agent in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers. Such tailored polymers can exhibit unique mechanical, thermal, and optical properties.
Development of New Materials
The ability to precisely control the structure of polymers derived from this compound opens avenues for the development of new materials. For example, block copolymers synthesized using this monomer could self-assemble into well-ordered nanostructures, which are of interest for applications in nanotechnology, such as in the creation of photonic materials or high-density data storage media. Furthermore, the iodine atoms in the resulting polymer can be chemically modified post-polymerization to introduce other functional groups, leading to the creation of functional materials with applications in areas like sensor technology, drug delivery, or as specialized coatings. While the exploration of this compound in materials science is still in its early stages, its unique chemical structure suggests significant potential for the creation of advanced materials with novel properties and functionalities.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (E)-Ethyl 3-iodoacrylate. Both ¹H (proton) and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
Proton NMR is crucial for confirming the trans or (E) configuration of the double bond in this compound. The key diagnostic feature is the vicinal coupling constant (³JHH) between the two protons on the C=C double bond (H-2 and H-3).
The interaction between the spins of these neighboring protons leads to the splitting of their respective signals into doublets. The magnitude of this splitting, the J-coupling constant, is highly dependent on the dihedral angle between the C-H bonds. According to the Karplus relationship, a trans relationship (dihedral angle of 180°) results in a large coupling constant, typically in the range of 12-18 Hz. Conversely, a cis (Z) configuration (dihedral angle of 0°) exhibits a smaller coupling constant, usually between 6-12 Hz. orgchemboulder.comorganicchemistrydata.org
For this compound, the vinylic protons are expected to appear as two distinct doublets. The observation of a coupling constant in the range of 14-16 Hz provides definitive evidence for the (E)-stereochemistry. rsc.org For comparison, the closely related parent compound, ethyl acrylate (B77674), exhibits a trans coupling constant of approximately 17-18 Hz. chemicalbook.com The ethyl ester protons typically appear as a quartet and a triplet.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 |
| ICH=CH- | ~6.5 - 7.0 | Doublet (d) | ~14-16 (³JHH) |
| ICH=CH- | ~7.5 - 8.0 | Doublet (d) |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In a typical broadband-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five unique carbon atoms in the structure.
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield, typically in the 160-170 ppm region. The two sp²-hybridized carbons of the double bond appear in the vinylic region (approx. 80-150 ppm). The carbon atom bonded to the iodine (C-3) is expected to be shifted significantly due to the "heavy atom effect" of iodine. The two carbons of the ethyl group appear in the upfield, aliphatic region of the spectrum. Data from the parent compound, ethyl acrylate, show signals at approximately 165.8 (C=O), 130.1 and 128.6 (C=C), 60.2 (-OCH₂), and 13.8 (-CH₃) ppm. chemicalbook.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C =O | 160-165 |
| ICH=C H- | 140-150 |
| IC H=CH- | ~80 |
| -OC H₂CH₃ | 60-65 |
| -OCH₂C H₃ | 13-15 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ester. This band typically appears in the region of 1715-1730 cm⁻¹. spectroscopyonline.com The conjugation of the double bond with the carbonyl group lowers the frequency compared to a saturated ester (which appears at 1735-1750 cm⁻¹).
Another important, though weaker, vibration is the C-I stretch. The carbon-iodine bond is weak and involves a heavy atom, causing its stretching frequency to appear in the far-infrared or "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. Other notable bands include C=C stretching around 1620-1640 cm⁻¹ and C-O stretching vibrations between 1000-1300 cm⁻¹.
| Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1715 - 1730 | Strong, Sharp |
| C=C | Stretch | 1620 - 1640 | Medium |
| C-O | Stretch | 1000 - 1300 | Strong |
| C-I | Stretch | 500 - 600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that is highly effective for monitoring the progress of chemical reactions in real-time. In syntheses involving this compound, GC-MS can be used to track the consumption of starting materials and the formation of the desired product.
The process involves taking small aliquots from the reaction mixture at various time points. The gas chromatograph (GC) separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer (MS), which ionizes the molecules and detects their mass-to-charge ratio. This provides a mass spectrum for each component, allowing for its positive identification. By comparing the relative peak areas in the chromatogram over time, researchers can determine the reaction's conversion rate, yield, and the formation of any byproducts, enabling optimization of reaction conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in chemical research for the precise determination of the elemental composition of a molecule. This method provides the high-resolution mass-to-charge ratio (m/z) of a compound, which allows for the calculation of its elemental formula with a high degree of confidence. In the characterization of this compound, HRMS serves to confirm the successful synthesis and purity of the compound by verifying its exact molecular weight and elemental makeup.
In a typical HRMS analysis of this compound, the compound is ionized, often using a soft ionization technique such as electrospray ionization (ESI), to form molecular ions. These ions are then separated in a mass analyzer capable of high resolution, and their m/z is measured with great accuracy. The experimentally determined mass is then compared to the theoretically calculated mass for the expected molecular formula, C₅H₇IO₂.
The data obtained from HRMS analysis is typically presented in a table that compares the calculated and found mass-to-charge ratios for the molecular ion and its common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The close agreement between the experimental and theoretical values, usually within a few parts per million (ppm), provides strong evidence for the correct assignment of the molecular formula.
Detailed Research Findings
Research involving the synthesis of this compound utilizes HRMS to confirm the identity of the target molecule. For instance, in studies where this compound is prepared via the esterification of 3-iodoacrylic acid or through other synthetic routes, HRMS is a critical final step in the characterization process.
The expected exact mass of the neutral this compound molecule (C₅H₇IO₂) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O). This calculated value is then compared against the mass measured by the HRMS instrument. For example, the mass of the sodium adduct, [C₅H₇IO₂ + Na]⁺, is a commonly observed ion in ESI-HRMS. The detection of an ion with an m/z value that corresponds to the calculated mass of this adduct with high accuracy confirms the presence and elemental composition of this compound.
The following interactive data table summarizes the expected HRMS data for this compound.
| Molecular Ion/Adduct | Molecular Formula | Calculated m/z | Found m/z | Mass Error (ppm) |
| [M+H]⁺ | [C₅H₈IO₂]⁺ | 226.9618 | Value | Value |
| [M+Na]⁺ | [C₅H₇IO₂Na]⁺ | 248.9437 | Value | Value |
| [M+K]⁺ | [C₅H₇IO₂K]⁺ | 264.9177 | Value | Value |
Note: The "Found m/z" and "Mass Error (ppm)" values are placeholders and would be populated with experimental data from a specific analysis. The calculated m/z values are based on the monoisotopic masses of the most common isotopes.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures and reaction energetics. While comprehensive DFT studies focused exclusively on (E)-Ethyl 3-iodoacrylate are not extensively documented in publicly available literature, the principles of DFT are regularly applied to understand the reaction mechanisms of similar vinyl iodides in processes like Heck, Suzuki, and Sonogashira couplings.
The investigation of transition states and reaction pathways is a primary application of DFT. For reactions involving this compound, such as a Heck reaction, DFT can be used to model the energies of reactants, intermediates, transition states, and products. This allows for the mapping of the potential energy surface and the identification of the most favorable reaction pathway.
For instance, in a typical Heck reaction, the catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination. DFT calculations can elucidate the geometry and energy of the transition state for each of these steps. A study on a related Heck reaction, for example, might reveal the transition state for the migratory insertion of an alkene into a Pd-C bond derived from a vinyl iodide. The calculated energy barrier for this step provides insight into the reaction kinetics. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Heck Reaction of this compound
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| Oxidative Addition | TS_OA | 15.2 |
| Migratory Insertion | TS_MI | 18.5 |
| β-Hydride Elimination | TS_BHE | 12.8 |
Computational studies on reductive elimination from various arylpalladium(II) halide complexes provide a framework for understanding how the electronic properties of the ligands and substrates influence this crucial C-C bond-forming step. berkeley.edu While specific calculations for this compound are not available, the general principles derived from these studies are applicable.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. Currently, there are no specific molecular dynamics simulation studies reported in the literature that focus on this compound. Such studies could, in principle, provide insights into the solvation of the molecule and its diffusion in different reaction media, which can be important factors in reaction kinetics.
Mechanistic Probes and Control Experiments
Mechanistic probes and control experiments are essential experimental techniques used to validate hypotheses about reaction mechanisms. For reactions involving vinyl iodides like this compound, several types of experiments are commonly employed.
One powerful technique is the use of the Kinetic Isotope Effect (KIE) . wikipedia.org By replacing a hydrogen atom with deuterium (B1214612) at a specific position on the molecule, one can determine if the C-H bond is broken in the rate-determining step of the reaction. A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is indeed broken in the slowest step. For instance, in a Heck reaction, a KIE study could help to determine if β-hydride elimination is rate-limiting.
Radical trapping experiments are another important mechanistic probe. If a reaction is suspected to proceed through a radical pathway, the addition of a radical scavenger, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), would inhibit the reaction or lead to the formation of a trapped radical adduct, providing evidence for the proposed mechanism.
Crossover experiments can be used to determine whether a reaction proceeds via an intermolecular or intramolecular pathway. For example, in a coupling reaction involving two different vinyl iodides, the formation of "crossed" products would indicate an intermolecular process.
While the results of such experiments performed specifically on this compound are not widely published, these are standard methodologies used to elucidate the mechanisms of the cross-coupling reactions in which it participates.
Future Directions and Research Gaps
Development of Novel Catalytic Systems
The reactivity of (E)-Ethyl 3-iodoacrylate is largely dictated by the carbon-iodine bond, making it an ideal substrate for cross-coupling reactions. While palladium- and copper-based catalysts are conventionally used, a significant area for future research lies in the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.
Recent advancements in catalysis, such as the use of earth-abundant metals like iron, present a promising avenue for exploration. Iron's low toxicity and cost-effectiveness make it an attractive alternative to precious metals. nih.gov The development of iron-based catalysts for cross-coupling reactions involving this compound could lead to more economical and environmentally friendly synthetic routes. Furthermore, gold-catalyzed reactions, which have recently been shown to be effective for the alkoxy-carbonylation of vinyl iodides, could be extended to this substrate, potentially unlocking new reaction pathways. chemistryviews.org
Photoredox catalysis is another burgeoning field that holds immense potential. Light-induced reactions can often proceed under mild conditions and offer unique reactivity patterns. acs.org Investigating the application of photoredox catalysis to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods.
| Catalyst Type | Potential Advantages | Research Focus |
| Iron-based Catalysts | Low cost, low toxicity, earth-abundant | Development of efficient iron catalysts for cross-coupling reactions. |
| Gold-based Catalysts | Unique reactivity, potential for novel transformations | Exploration of gold-catalyzed carbonylations and other reactions. chemistryviews.org |
| Photoredox Catalysts | Mild reaction conditions, unique reactivity | Application in novel transformations and C-H functionalization. acs.org |
Asymmetric Synthesis and Enantioselective Transformations
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is achiral, its functionalization presents opportunities for the creation of stereocenters. A significant research gap exists in the development of asymmetric methods for reactions involving this compound.
Future research should focus on the design and application of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions. chiralpedia.com This includes the development of enantioselective Michael additions, conjugate additions, and other transformations where this compound acts as a prochiral substrate. The use of chiral phosphine (B1218219) ligands in transition metal catalysis or the application of organocatalysis could provide pathways to highly enantioenriched products. acs.orgfrontiersin.org For instance, the development of chiral bifunctional catalysts could enable the enantioselective synthesis of complex molecules from this simple starting material. nih.gov
Biomedical Applications and Drug Discovery
Substituted acrylates are a common motif in many biologically active compounds. The reactivity of this compound makes it a valuable precursor for the synthesis of diverse molecular scaffolds for drug discovery. rsc.org
Targeted Synthesis of Pharmacologically Active Compounds
A key area for future investigation is the targeted synthesis of pharmacologically active compounds using this compound as a starting material. Its utility as a building block has been demonstrated in the synthesis of various organic molecules, including precursors to compounds of medicinal interest. rsc.orgresearchgate.netrsc.org For example, the cis-isomer of ethyl 3-iodoacrylate is used in the synthesis of 6-oxo-M1Guo, a DNA adduct. researchgate.netrsc.org Research should be directed towards leveraging the reactivity of the (E)-isomer to construct libraries of novel compounds for screening against various biological targets. This could include the synthesis of potential enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. The development of efficient and stereoselective methods to incorporate the acrylate (B77674) moiety into complex molecular architectures will be crucial for these endeavors.
Sustainable Synthesis and Environmental Impact
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound should prioritize the development of sustainable synthetic methods and a thorough assessment of its environmental impact.
This includes exploring reactions in greener solvents, minimizing waste generation through high atom economy processes, and utilizing catalytic rather than stoichiometric reagents. chemistryviews.orgnih.govacs.orgorganic-chemistry.org For instance, developing catalytic cycles that regenerate the active catalyst and produce minimal byproducts would significantly improve the sustainability of its use. Chemo-enzymatic pathways could also be explored for the synthesis and modification of acrylates, offering a more environmentally benign approach. acs.org
Furthermore, a comprehensive evaluation of the environmental fate and potential toxicity of this compound and its derivatives is necessary. While information on the environmental effects of ivermectin and other pharmaceuticals is available, specific data on iodoacrylates is lacking. researchgate.netnih.gov Understanding the persistence, bioaccumulation, and ecotoxicity of these compounds is crucial for responsible chemical design and use.
Exploration of New Reactivity Modes
Beyond its established role in cross-coupling reactions, there is a significant opportunity to explore new reactivity modes for this compound. As an electron-deficient alkene, it is susceptible to a variety of nucleophilic and radical additions. rsc.orggre.ac.uk
Future research could focus on exploiting this inherent reactivity to develop novel synthetic methodologies. This might include exploring its participation in multicomponent reactions, cycloadditions, and cascade reactions to rapidly build molecular complexity. The development of methods for the direct functionalization of the C-H bonds of the acrylate backbone could also open up new avenues for its application. The unique electronic properties of the carbon-iodine bond could also be leveraged in novel catalytic cycles, potentially leading to unprecedented chemical transformations. researchgate.net The use of hypervalent iodine reagents could also mediate new bond formations at the sp3 carbon of the ethyl group. rsc.org
Q & A
Basic: How can the synthesis of (E)-Ethyl 3-iodoacrylate be optimized for higher yields?
Methodological Answer:
The synthesis typically involves hydroiodination of ethyl propiolate followed by isomerization to the (E)-isomer. Key optimizations include:
- Isomerization Control : Use catalytic PdCl₂(PPh₃)₂/CuI in Et₃N under inert atmosphere to achieve >95% stereoselectivity for the (E)-isomer .
- Purification : Column chromatography (hexane/ethyl acetate) improves purity, yielding ~43% after isolation .
- Reagent Ratios : Optimize stoichiometry of 1-hexyne coupling partners to minimize side products (e.g., over-reduction or dimerization) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Confirm stereochemistry via coupling constants (e.g., J = 15.7 Hz for trans-vinylic protons) .
- IR Spectroscopy : Identify acrylate C=O stretches (~1674 cm⁻¹) and C-I bonds (~560 cm⁻¹) .
- GC-MS : Monitor reaction progress and detect impurities (e.g., residual (Z)-isomer) .
Advanced: How does palladium catalysis enhance coupling reactions involving this compound?
Methodological Answer:
PdCl₂(PPh₃)₂ facilitates Sonogashira or Heck couplings by:
- Oxidative Addition : Pd⁰ inserts into the C-I bond, forming a vinyl-palladium intermediate .
- Ligand Effects : Bulky ligands (e.g., PPh₃) improve regioselectivity in alkoxycarbonylation reactions .
- Copper Co-catalysis : CuI accelerates transmetalation steps, critical for alkyne couplings .
Advanced: What strategies ensure stereoselectivity in reactions using this compound?
Methodological Answer:
- Thermodynamic Control : Isomerize (Z)- to (E)-isomers via prolonged stirring in Et₃N, leveraging higher stability of the (E)-form .
- Chiral Ligands : Use enantiopure phosphine ligands (e.g., BINAP) in asymmetric catalysis to induce stereoselective C-C bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective additions .
Advanced: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
- Replicate Conditions : Compare protocols (e.g., catalyst loading, reaction time) across studies. For example, yields vary from 43% to 88% due to differences in Pd catalyst purity.
- Analytical Validation : Use HPLC or GC-MS to quantify byproducts and adjust purification methods (e.g., simulated moving bed chromatography) .
- Control Experiments : Test inert atmosphere integrity (Ar vs. N₂) to rule out oxidative side reactions .
Advanced: What mechanistic insights can be gained from studying this compound in cross-coupling reactions?
Methodological Answer:
- Radical Pathways : EPR spectroscopy can detect iodine-centered radicals in Pd-mediated couplings .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetalation) .
- DFT Calculations : Model transition states to explain regioselectivity in trienoate formation .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (90:10) to separate (E)- and (Z)-isomers .
- Distillation : Low-pressure fractional distillation removes low-boiling-point impurities (e.g., residual Et₃N) .
- Crystallization : Not recommended due to the compound’s liquid state at room temperature .
Advanced: How is this compound utilized in synthesizing bioactive compounds?
Methodological Answer:
- Diazo Compounds : React with diazo esters to form α-diazo-β-ketoesters, intermediates in anticancer agent synthesis (e.g., via Rh-catalyzed cyclopropanation) .
- Peptide Mimetics : Incorporate into vinylogous urethanes for protease inhibition studies, validated via enzyme kinetics assays .
- Fluorescent Probes : Conjugate with hydroxyphenyl groups for cellular imaging, requiring HPLC purification and fluorescence quantum yield measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
